molecular formula C10H12F2O B12577311 2,5-Cyclohexadien-1-one, 2-(1,1-dimethylethyl)-4,4-difluoro- CAS No. 318949-60-9

2,5-Cyclohexadien-1-one, 2-(1,1-dimethylethyl)-4,4-difluoro-

Cat. No.: B12577311
CAS No.: 318949-60-9
M. Wt: 186.20 g/mol
InChI Key: LNNBKDNCCXRXSU-UHFFFAOYSA-N
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Description

2,5-Cyclohexadien-1-one, 2-(1,1-dimethylethyl)-4,4-difluoro- is an organic compound with a unique structure characterized by a cyclohexadienone ring substituted with a tert-butyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadien-1-one, 2-(1,1-dimethylethyl)-4,4-difluoro- typically involves the introduction of the tert-butyl and fluorine substituents onto a cyclohexadienone ring. One common method involves the reaction of a suitable cyclohexadienone precursor with tert-butyl lithium and a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadien-1-one, 2-(1,1-dimethylethyl)-4,4-difluoro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyclohexadienone ring to a cyclohexanol structure.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce cyclohexanol derivatives.

Scientific Research Applications

2,5-Cyclohexadien-1-one, 2-(1,1-dimethylethyl)-4,4-difluoro- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadien-1-one, 2-(1,1-dimethylethyl)-4,4-difluoro- involves its interaction with molecular targets through its reactive functional groups. The cyclohexadienone ring can participate in various chemical reactions, while the tert-butyl and fluorine substituents influence the compound’s reactivity and stability. These interactions can affect biological pathways and chemical processes, making the compound useful in diverse applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4,4-dimethyl-
  • 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene-
  • 2,5-Cyclohexadien-1-one, 4-ethyl-3,4-dimethyl-

Uniqueness

2,5-Cyclohexadien-1-one, 2-(1,1-dimethylethyl)-4,4-difluoro- is unique due to the presence of both tert-butyl and fluorine substituents. These groups impart distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The fluorine atoms, in particular, enhance the compound’s potential for use in various applications, including pharmaceuticals and advanced materials.

Properties

CAS No.

318949-60-9

Molecular Formula

C10H12F2O

Molecular Weight

186.20 g/mol

IUPAC Name

2-tert-butyl-4,4-difluorocyclohexa-2,5-dien-1-one

InChI

InChI=1S/C10H12F2O/c1-9(2,3)7-6-10(11,12)5-4-8(7)13/h4-6H,1-3H3

InChI Key

LNNBKDNCCXRXSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(C=CC1=O)(F)F

Origin of Product

United States

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